N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
4-Amino-5-(bromomethyl)-2-methylpyrimidine is a heterocyclic building block. It has been used in the synthesis of vitamin B1 analogs and thiaminephosphoric acid esters.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine is a benzodioxine and a thienopyrimidine.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : A study explored the synthesis of compounds structurally related to "N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine", demonstrating significant analgesic and anti-inflammatory activities. These compounds were also evaluated for their ulcerogenic index and antibacterial activities (Alagarsamy et al., 2006).
Antihyperlipidemic Activity
- Antihyperlipidemic Effects : Research conducted on structurally similar compounds showed promising antihyperlipidemic activity in albino rats, comparable to the effects of gemfibrozil. This study suggests potential applications in managing lipid disorders (Gadad et al., 1996).
Enzyme Inhibition
- Enzyme Inhibitory Potential : A 2019 study investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against specific enzymes, suggesting their potential application in enzyme-related therapeutic areas (Abbasi et al., 2019).
Antioxidant Properties
- Antioxidant Activity : A series of derivatives of this compound demonstrated significant in vitro antioxidant activity, highlighting its potential use in oxidative stress-related conditions (Kotaiah et al., 2012).
Antimicrobial Activity
- Antimicrobial and Antifungal Potential : Various derivatives of the compound were synthesized and tested for their antimicrobial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents (Hossain et al., 2009).
Mechanism of Action
Target of Action
A structurally similar compound, amg 9810, has been shown to act as an antagonist for thevanilloid receptor 1 (VR1 or TRPV1) . This receptor is a membrane-bound, nonselective cation channel expressed by peripheral sensory neurons .
Mode of Action
Based on the action of the similar compound amg 9810, it can be inferred that this compound might interact with its target, possibly the trpv1 receptor, to produce its effects .
Biochemical Pathways
The trpv1 receptor, which is a potential target of this compound, is known to be involved in pain perception and inflammation .
Result of Action
Trpv1 antagonists, like the similar compound amg 9810, have been shown to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-98-3 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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